molecular formula C12H12Cl2O2 B8755274 3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone CAS No. 172324-66-2

3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone

Cat. No.: B8755274
CAS No.: 172324-66-2
M. Wt: 259.12 g/mol
InChI Key: HTBVHBZQWJHYRI-UHFFFAOYSA-N
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Description

3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone is a useful research compound. Its molecular formula is C12H12Cl2O2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

172324-66-2

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

2,2-dichloro-3-(phenylmethoxymethyl)cyclobutan-1-one

InChI

InChI=1S/C12H12Cl2O2/c13-12(14)10(6-11(12)15)8-16-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

HTBVHBZQWJHYRI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trichloroacetyl chloride (108 ml, 0.96 mol) was added slowly to a stirred suspension of freshly activated zinc-copper couple (56 g), allyl benzyl ether (50 ml, 0.32 mol), dry 1,2-dimethoxyethane (95 ml) and dry diethyl ether (550 ml) in a 2 L three-neck flask under argon. The reactants were heated under gentle reflux for 3d. The products were then filtered and the residue was washed with ether. The combined filtrate and washings were concentrated under reduced pressure. Light petroleum ether was added and the mixture was stirred vigorously. The supernatant was decanted and more light petroleum ether was added. After vigorous stirring the supernatant was again decanted and mixed with the original supernatant. The resulting solution was washed with saturated NaHCO3 twice and brine once. The organic phase was dried over MgSO4 and the solvent was evaporated to give a light yellow oil which was used directly in the next step. 1H NMR (CDCl3, 300 MHz): δ 3.10-3.25 (m, 2H), 3.36-3.57 (m, 1H), 3.65-3.75 (m, 1H), 3.83-3.88 (m, 1H), 4.57 (s, 2H), 7.27-7.40 (m, 5H).
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108 mL
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50 mL
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95 mL
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56 g
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550 mL
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Synthesis routes and methods III

Procedure details

Zinc dust (6.54 g, 0.1 mol) was suspended in water (30 ml) and argon bubbled through the suspension for 15 minutes before the addition of copper (II) sulphate (780 mg, 3.1 mmol). The reaction mixture was stirred at room temperature, under argon for 30 minutes. The mixture was filtered under a stream of argon and the solid washed with water (100 ml), acetone (100 ml) and dried in vacuo for 4 hours. The resultant zinc/copper couple was suspended in diethyl ether:1,2-dimethoxyethane (70 ml:10 ml) under argon and allyl benzyl ether (4.6 ml, 30 mmol) added. A solution of trichloroacetyl chloride (9 ml, 81 mmol) in diethyl ether:1,2-dimethoxyethane (58 ml:7 ml) was added dropwise over 45 minutes and the reaction mixture heated to reflux for 48 hours. The reaction mixture was filtered through Celite® and the salts washed with diethyl ether (3×70 ml). The filtrate was evaporated in vacuo and the residue redissolved in hexane (150 ml). The remaining solids were removed by filtration and the filtrate washed with a saturated aqueous solution of sodium hydrogen carbonate (2×100 ml), brine (80 ml), dried over magnesium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography over silica gel eluting with 10-25% hexane:diethyl ether. The title compound was obtained as a yellow oil (7.03 g, 27.3 mmol, 91%).
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70 mL
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4.6 mL
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9 mL
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58 mL
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30 mL
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6.54 g
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780 mg
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Yield
91%

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